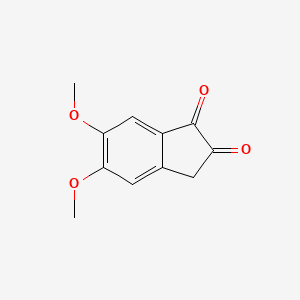

5,6-Dimethoxy-1,2-indanedione

Übersicht

Beschreibung

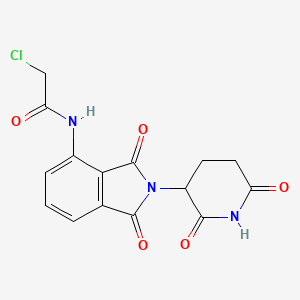

5,6-Dimethoxy-1,2-indanedione, also known as 5,6-dimethoxy-1H-indene-1,2 (3H)-dione, is a compound with the molecular formula C11H10O4 . It has a molecular weight of 206.19 g/mol . This compound is used in various applications, including the detection of latent fingerprints on porous surfaces .

Synthesis Analysis

The synthesis of 5,6-Dimethoxy-1,2-indanedione derivatives has been carried out via its Schiff’s base using 2-cyanoacetohydrazide followed by cyclization with 2-arylidenemalononitrile in the presence of a catalytical amount of piperidine . Another method involves knovenagel condensation .

Molecular Structure Analysis

The structure of 5,6-Dimethoxy-1,2-indanedione has been elucidated using various spectroscopic tools . The IUPAC name for this compound is 5,6-dimethoxy-3H-indene-1,2-dione .

Chemical Reactions Analysis

5,6-Dimethoxy-1,2-indanedione has been used in the detection of latent fingerprints on porous surfaces . It reacts with the amino acid fraction of latent fingerprints to develop clear, stable, pink-colored fingerprints which are fluorescent in nature .

Physical And Chemical Properties Analysis

5,6-Dimethoxy-1,2-indanedione has a molecular weight of 206.19 g/mol . It has a computed XLogP3-AA value of 0.9, indicating its lipophilicity . The compound has a topological polar surface area of 52.6 Ų .

Wissenschaftliche Forschungsanwendungen

1. Detection of Latent Fingerprints on Porous Surfaces 5,6-Dimethoxy-1,2-indanedione has been evaluated for its ability to detect latent prints on porous surfaces . It has been found to have lower detection limits for glycine . The carrier solvent used was found to affect the quality of the prints developed .

Superior Luminescence

In HFE 7100, 5,6-Dimethoxy-1,2-indanedione gave superior luminescence to DFO after zinc salt treatment and cooling with liquid nitrogen . Both of these improve the luminescence of prints developed with 1,2-indanediones .

Cost-Effective Alternative to DFO

5,6-Dimethoxy-1,2-indanedione could offer less expensive but effective alternatives to DFO . With further optimization, the new reagents may supersede DFO as the method of choice for the detection of latent fingerprints on porous surfaces .

Optimum Conditions for Application

Research has examined the optimum conditions for the application of 5,6-Dimethoxy-1,2-indanedione . Comparisons of prints developed under various conditions determined the optimum development conditions for the new reagents .

Use in Fingermark Reagent

5,6-Dimethoxy-1,2-indanedione has been optimized and evaluated for use as a fingermark reagent . It has been found to be at least as sensitive as DFO, with some research showing higher sensitivity for 5,6-Dimethoxy-1,2-indanedione as opposed to DFO .

6. Detection of Fingermarks on Various Surfaces 5,6-Dimethoxy-1,2-indanedione has been used to detect the fingerprints developed on a variety of high- and low-quality porous and semi-porous surfaces . More fingermarks were developed using this reagent on real samples than both DFO and ninhydrin and a combination of the two reagents .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5,6-dimethoxy-3H-indene-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-9-4-6-3-8(12)11(13)7(6)5-10(9)15-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVYZYHBLAMLDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=O)C2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethoxy-1,2-indanedione | |

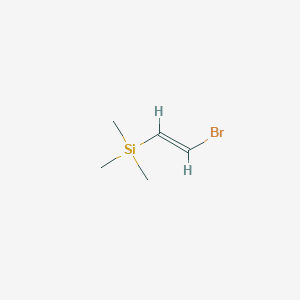

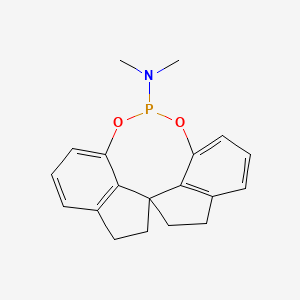

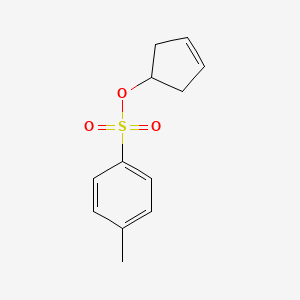

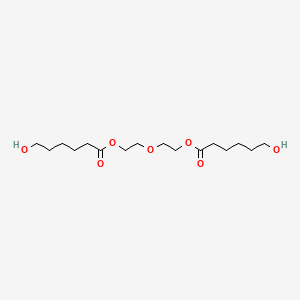

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine](/img/structure/B3068315.png)